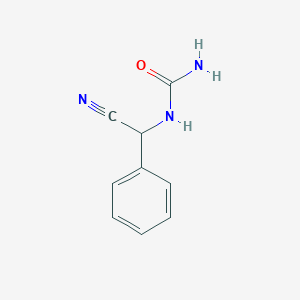
1-(Cyano(phenyl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyano(phenyl)methyl)urea is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of a cyanophenylmethyl group attached to the nitrogen atom of the urea molecule. The compound’s unique structure imparts distinct chemical and physical properties, making it valuable for specific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-substituted ureas, including 1-(Cyano(phenyl)methyl)urea, can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. For instance, the reaction of a primary amine with phosgene generates the desired isocyanate, which subsequently reacts with ammonia to form the N-substituted urea . Another method involves the use of potassium isocyanate in water, where the nucleophilic addition of amines occurs without the need for organic co-solvents .
Industrial Production Methods
Industrial production of N-substituted ureas often focuses on resource-efficient and environmentally friendly processes. One such method involves the use of phosgene substitutes like S,S-dimethyl dithiocarbonate (DMDTC) to yield N-alkylureas and N,N’-dialkylureas in water . This approach minimizes the environmental impact and enhances the safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyano(phenyl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The cyanophenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions include various substituted ureas, oxidized derivatives, and reduced forms of the compound. These products have distinct properties and applications in different fields.
Applications De Recherche Scientifique
1-(Cyano(phenyl)methyl)urea has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing other complex molecules. It is used in the development of new materials and catalysts.
Biology: In biological research, the compound is used to study enzyme interactions and protein folding mechanisms.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-(Cyano(phenyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their structure and function. This interaction can lead to changes in cellular processes, such as protein synthesis and metabolic pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(Cyano(phenyl)methyl)urea include other N-substituted ureas and thioureas. These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the cyanophenylmethyl group, which imparts distinct chemical properties. This uniqueness makes it suitable for specific applications where other N-substituted ureas may not be as effective .
Conclusion
This compound is a versatile compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for various scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in different fields.
Propriétés
Numéro CAS |
88169-89-5 |
|---|---|
Formule moléculaire |
C9H9N3O |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl]urea |
InChI |
InChI=1S/C9H9N3O/c10-6-8(12-9(11)13)7-4-2-1-3-5-7/h1-5,8H,(H3,11,12,13) |
Clé InChI |
KJVSTGRMABKZSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
SMILES canonique |
C1=CC=C(C=C1)C(C#N)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















